N-(4-methylphenyl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide
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Overview
Description
N-(4-methylphenyl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[45]deca-1,3-dien-2-yl]sulfanyl}acetamide is a complex organic compound that features a spirocyclic structure with a thiophene ring and a diazaspiro core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide typically involves a multi-step process. One common method includes the reaction of 2,4-bis((Z)-arylidene)dihydrothiophen-3(2H)-ones with 2-(1-arylethylidene)malononitriles through a tandem chemoselective Michael addition–tautomerization–Thorpe–Ziegler cyclization sequence . This method is efficient and yields the desired product in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the aforementioned synthetic route. Optimization of reaction conditions such as temperature, solvent, and catalyst concentration would be necessary to ensure high yield and purity on a larger scale.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield thiols or thioethers.
Scientific Research Applications
N-(4-methylphenyl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
7,9-di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione: Another spirocyclic compound with different functional groups.
2-thiaspiro[4.5]deca-6,8-dienes: Compounds with a similar spirocyclic core but different substituents.
Uniqueness
N-(4-methylphenyl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide is unique due to its specific combination of a thiophene ring and a diazaspiro core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[(2-thiophen-2-yl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS2/c1-15-7-9-16(10-8-15)22-18(25)14-27-20-19(17-6-5-13-26-17)23-21(24-20)11-3-2-4-12-21/h5-10,13H,2-4,11-12,14H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKISTHREBWMEQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCCCC3)N=C2C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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